4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a pyrrolidinyl group attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
- 4-(2-Oxo-1-pyrrolidinyl)pyridinium 4-methylbenzenesulfonate
- 4-(2-Oxopyrrolidin-1-yl)benzaldehyde
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H9F3N2O |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)9-6-8(7-16)3-4-10(9)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2 |
InChI Key |
ATQGMMWZXSSNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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